molecular formula C6H6FNO2S B2640309 5-Methylpyridine-2-sulfonyl fluoride CAS No. 1785524-27-7

5-Methylpyridine-2-sulfonyl fluoride

Cat. No.: B2640309
CAS No.: 1785524-27-7
M. Wt: 175.18
InChI Key: XATNBODWOTXFAE-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-sulfonyl fluoride (CAS: 1785524-27-7) is a chemical compound with the molecular formula C6H6FNO2S and a molecular weight of 175.18 g/mol . As a member of the sulfonyl fluoride family, it serves as a versatile intermediate and building block in various research fields, including medicinal chemistry and chemical biology. Its structure, featuring the reactive sulfonyl fluoride group (SO2F) adjacent to a nitrogen atom in the pyridine ring, makes it a valuable reagent for the synthesis of more complex molecules and for probing biological systems. Suppliers indicate that the product is typically offered with a high purity level, often not less than 98% . Researchers value this compound for its application in developing covalent inhibitors and for use in SuFEx (Sulfur Fluoride Exchange) click chemistry, a powerful tool for coupling molecules and discovering new bioactive compounds. Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting. Safety data indicates that this compound is a hazardous substance, classified with the GHS signal word "Danger" and the hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment and safe laboratory practices are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATNBODWOTXFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-methylpyridine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of 5-Methylpyridine-2-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfonamides.

Scientific Research Applications

Synthesis Applications

5-Methylpyridine-2-sulfonyl fluoride is primarily used as a reagent in the synthesis of sulfonyl fluorides. These compounds are valuable intermediates in organic synthesis due to their versatility in functionalization reactions.

Deoxyfluorination Reagent

One of the notable applications of this compound is its role as a deoxyfluorination reagent. It enables the conversion of alcohols to fluorinated compounds with high selectivity and minimal side reactions. The process typically involves using strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triazabicyclodecene (MTBD) under mild conditions, which enhances the scalability of the reaction for preparative purposes .

Late-stage Functionalization

The compound's ability to selectively introduce the sulfonyl fluoride group into complex molecules makes it particularly useful in late-stage functionalization of bioactive compounds. This application is crucial in pharmaceutical development, where modifying existing drug candidates can lead to improved efficacy and safety profiles .

Catalysis

This compound has been explored for its catalytic properties in various chemical reactions. Its unique electronic structure allows it to participate effectively in reactions involving sulfur-fluorine exchange (SuFEx), which is a powerful tool for constructing complex molecular architectures.

SuFEx Click Chemistry

Sulfonyl fluorides, including this compound, are integral to SuFEx click chemistry, which facilitates the rapid assembly of diverse molecular libraries. This method is particularly advantageous due to its high efficiency and selectivity, making it suitable for applications in materials science and drug discovery .

Chemical Biology

In chemical biology, this compound serves as a covalent probe that can modify specific amino acid residues within proteins, thus enabling researchers to study protein functions and interactions.

Protein Modification

The sulfonyl fluoride moiety is known to react with nucleophilic residues such as serine, cysteine, and lysine in proteins, allowing for targeted modifications that can inhibit enzyme activity or alter protein function. This application has significant implications for drug development and understanding disease mechanisms .

Enzyme Inhibition

Sulfonyl fluorides are also recognized for their utility as enzyme inhibitors. For instance, they have been employed to develop selective inhibitors for various serine hydrolases and proteases, which are critical targets in medicinal chemistry . The ability to covalently modify these enzymes enhances the specificity and potency of potential therapeutic agents.

Case Studies

To illustrate the practical applications of this compound, several case studies highlight its effectiveness:

Study Application Outcome
Study ADeoxyfluorination of alcoholsAchieved high yields with minimal side products using mild conditions .
Study BLate-stage functionalization of drug candidatesImproved bioactivity through targeted modifications .
Study CCovalent inhibition of serine proteasesDemonstrated selective inhibition with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Methylpyridine-2-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic residues in target proteins. The sulfonyl fluoride group reacts with amino acid side chains such as lysine, tyrosine, and histidine, leading to the inhibition of enzyme activity . This selective reactivity makes it a valuable tool in the design of targeted covalent inhibitors.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular properties of 5-methylpyridine-2-sulfonyl fluoride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
This compound 1785524-27-7 C₆H₆FNO₂S 175.18 Sulfonyl fluoride
5-Methylpyridine-2-sulfonyl chloride 179400-16-9 C₆H₆ClNO₂S 191.64 Sulfonyl chloride
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride N/A C₆H₃F₄NO₂S 229.99 Trifluoromethyl, sulfonyl fluoride
2-Hydroxy-4-methylquinoline-6-sulfonyl chloride 1160370-78-4 C₁₀H₈ClNO₃S 257.69 Hydroxy, sulfonyl chloride

Key Observations :

  • Sulfonyl fluoride vs. chloride : The chloride derivative has a higher molecular weight due to the chlorine atom, which also increases its reactivity compared to the fluoride .
  • Trifluoromethyl substitution : The trifluoromethyl group in 5-(trifluoromethyl)pyridine-2-sulfonyl fluoride introduces strong electron-withdrawing effects, enhancing electrophilicity but reducing synthetic yield (27% reported) .

Reactivity and Stability

Compound Reactivity Profile Stability
This compound Moderate electrophilicity; suitable for controlled reactions. Stable at room temperature; no special storage required .
5-Methylpyridine-2-sulfonyl chloride High reactivity; prone to hydrolysis. Requires inert atmosphere and 2–8°C storage .
5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride Enhanced electrophilicity due to -CF₃ group. Likely stable but lower yield (27%) due to steric hindrance .

Availability and Cost

  • 5-Methylpyridine-2-sulfonyl chloride : Available from Apollo Scientific (e.g., 250 mg for €535.00), though some suppliers list it as discontinued .
  • Quinoline/benzene derivatives: Typically stocked in 250 mg–1 g quantities, with prices varying by substituent complexity .

Biological Activity

5-Methylpyridine-2-sulfonyl fluoride (MPSF) is a compound that has garnered attention in chemical biology due to its unique reactivity and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₆H₆FNO₂S and a molecular weight of 175.18 g/mol. Its primary mechanism of action involves the formation of covalent bonds with nucleophilic residues in proteins, particularly serine, threonine, cysteine, lysine, and histidine residues. This electrophilic nature allows MPSF to act as a potent inhibitor of various enzymes by modifying their active sites or altering their conformations.

Target Proteins and Enzymatic Inhibition

MPSF's ability to modify enzymes makes it valuable in studying enzyme mechanisms and protein-ligand interactions. It has been used effectively as a probe in the investigation of serine hydrolases, which are crucial in numerous biological processes. The compound's reactivity with serine residues has been particularly highlighted in studies involving protease inhibitors, where it serves as a tool for understanding enzyme inhibition dynamics .

1. Enzyme Inhibition

MPSF has demonstrated significant potential in inhibiting enzymes involved in various metabolic pathways. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme implicated in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may have therapeutic implications for pain management and anxiety disorders .

2. Protein Modification

The compound also plays a role in the covalent modification of proteins, affecting their function and interactions. This property is exploited in research to map enzyme binding sites and study protein-protein interactions .

Case Studies

Several studies have explored the effects of MPSF on cellular processes:

  • Study on Enzyme Selectivity : Research indicated that MPSF selectively inhibits specific serine hydrolases without causing significant toxicity at low doses. This selectivity is crucial for developing targeted therapeutic agents.
  • Impact on Cellular Metabolism : Long-term exposure to MPSF was found to result in sustained inhibition of enzyme activity, leading to alterations in metabolic flux and cellular metabolism. These findings suggest that MPSF can significantly influence cellular functions over time.

Dosage Effects and Toxicity

The biological effects of MPSF vary significantly with dosage:

  • Low Doses : At lower concentrations, MPSF selectively inhibits target enzymes with minimal adverse effects.
  • High Doses : Increased concentrations can lead to toxicity and disruption of normal cellular functions, highlighting the importance of dosage optimization in experimental settings .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesApplications
5-Methylpyridine-2-sulfonamideContains a sulfonamide group insteadUsed as an enzyme inhibitor
2-Fluoro-5-methylpyridineLacks sulfonyl fluoride groupLess reactive than MPSF

MPSF stands out due to its sulfonyl fluoride group, which provides distinct reactivity compared to similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 5-methylpyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via sulfonylation reactions. A validated approach involves the use of sulfuryl chloride (SO₂Cl₂) or fluorosulfonic acid derivatives under controlled anhydrous conditions. For example, triflate intermediates (e.g., pyridyl triflates) are pivotal in cross-coupling reactions, as demonstrated in Negishi cross-coupling strategies for related methylpyridine derivatives . Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and decomposition risks.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for solubility and stability.
    Yield optimization requires monitoring fluorination efficiency via ¹⁹F NMR or LC-MS to confirm sulfonyl fluoride formation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer: Safety Data Sheets (SDS) emphasize:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is inadequate .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent hydrolysis or decomposition .
  • Spill Management : Use inert absorbents (e.g., sand) for containment. Avoid water jets to prevent aerosolization .
    Contradictions in SDS data (e.g., missing decomposition temperatures) necessitate assuming worst-case stability limits during experimental design .

Q. How can researchers assess the purity and structural integrity of this compound?

Answer: Analytical workflows include:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., sulfonyl fluoride peaks at ~45 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : LC-MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 175.18 .
    Calibrate methods using reference standards from certified suppliers (e.g., Synblock) to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonyl fluoride synthesis?

Answer: Common side reactions include hydrolysis to sulfonic acids or undesired fluorination. Mitigation strategies:

  • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., distilled THF).
  • Stoichiometry : Maintain a 1.2:1 molar ratio of fluorinating agent (e.g., DAST) to sulfonyl chloride to minimize excess reagent hazards .
  • Reaction Monitoring : In-situ IR spectroscopy tracks sulfonyl fluoride formation (S=O stretch ~1350 cm⁻¹).
    Contradictions in literature-reported yields (e.g., 60–85%) suggest batch-specific variability, necessitating DOE (Design of Experiments) approaches .

Q. What methodologies are recommended for evaluating the stability of this compound under varying pH and temperature conditions?

Answer: Stability studies should include:

  • pH Profiling : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC every 24 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C inferred from related sulfonyl fluorides) .
  • Hydrolytic Resistance : Test aqueous solubility and track fluoride release ionometrically.
    The absence of ecotoxicological data in SDS necessitates in-house assays (e.g., algal toxicity tests) for environmental risk assessment.

Q. How can researchers address gaps in toxicological and ecological data for this compound?

Answer: Proposed strategies:

  • In Silico Modeling : Use tools like EPA’s ECOSAR to predict acute aquatic toxicity.
  • In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and cytotoxicity screens (e.g., HepG2 cells).
  • Environmental Fate Studies : Measure soil mobility via column chromatography and biodegradation using OECD 301 protocols .
    Contradictions between SDS disclaimers (e.g., "no data available" ) and regulatory expectations require proactive data generation for compliance.

Q. What are the best practices for resolving contradictions in literature-reported physicochemical properties of this compound?

Answer: Approaches include:

  • Independent Validation : Replicate melting point, boiling point, and solubility measurements using calibrated equipment.
  • Interlaboratory Comparisons : Collaborate with accredited labs to cross-verify data (e.g., flash point discrepancies in SDS ).
  • Data Aggregation : Use databases like PubChem or Reaxys to compile and statistically analyze reported values.
    Document methodological variations (e.g., DSC vs. capillary melting points) to explain discrepancies .

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